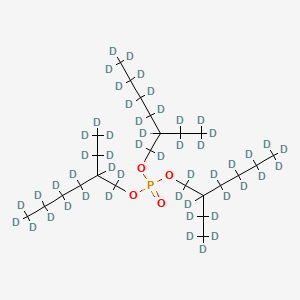

Tris(2-ethylhexyl) Phosphate-d51

Description

Properties

Molecular Formula |

C24H51O4P |

|---|---|

Molecular Weight |

485.9 g/mol |

IUPAC Name |

tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |

InChI Key |

GTVWRXDRKAHEAD-VTBNEXSTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |

Origin of Product |

United States |

Synthesis and Characterization of Tris 2 Ethylhexyl Phosphate D51

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Tris(2-ethylhexyl) phosphate-d51 primarily involves the use of a deuterated precursor, specifically 2-ethylhexanol-d17. The general synthetic route mirrors that of the non-labeled TEHP, typically through the reaction of a phosphorylating agent with the deuterated alcohol.

One common method involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol-d17. In this reaction, three molecules of the deuterated alcohol react with one molecule of phosphorus oxychloride, leading to the formation of this compound and hydrochloric acid as a byproduct. The reaction is carefully controlled to ensure complete substitution and to minimize the formation of partially deuterated or other side products.

Another approach involves a two-step process starting with phosphorus trichloride (B1173362) (PCl₃) and 2-ethylhexanol-d17. google.com This is followed by a subsequent oxidation or chlorination and hydrolysis step to yield the final phosphate (B84403) ester. google.com The key to producing a highly deuterated final product is the isotopic purity of the starting material, 2-ethylhexanol-d17. This deuterated alcohol is often synthesized through methods that facilitate hydrogen-deuterium (H-D) exchange reactions, sometimes utilizing catalysts like palladium on carbon in the presence of a deuterium source such as deuterium oxide (D₂O). nih.gov

Spectroscopic and Chromatographic Validation of Isotopic Purity

The successful synthesis of this compound must be confirmed through rigorous analytical techniques to validate both its chemical identity and its isotopic enrichment. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose, while chromatography ensures chemical purity.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and confirming the level of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak corresponding to its higher mass compared to the unlabeled TEHP. nih.gov For instance, the calculated molecular weight of the unlabeled TEHP (C₂₄H₅₁O₄P) is approximately 434.63 g/mol , whereas for the d51 variant, it is around 485.9 g/mol . nih.govnist.gov High-resolution mass spectrometry can further confirm the elemental composition. Fragmentation patterns observed in MS/MS analysis can also help to confirm the structure of the molecule. massbank.eumassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the absence of protons at the labeled positions. In a highly pure sample of this compound, the proton signals corresponding to the 2-ethylhexyl groups should be significantly diminished or absent. Conversely, ²H (Deuterium) NMR will show signals at the chemical shifts corresponding to the deuterated positions, confirming the successful incorporation of deuterium. ¹³C NMR can also be employed to confirm the carbon skeleton of the molecule. nih.gov

Chromatographic Techniques: Gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector (such as a flame ionization detector or a mass spectrometer) is used to assess the chemical purity of the synthesized compound. nih.gov A pure sample should exhibit a single, sharp chromatographic peak. When using a mass spectrometer as the detector (GC-MS or LC-MS), the mass spectrum of the eluting peak can be used to simultaneously confirm the identity and isotopic labeling of the compound. nih.gov The use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variations in the analytical process, such as matrix effects. kcasbio.com

Below is a table summarizing the expected analytical data for this compound.

| Analytical Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Weight | ~485.9 g/mol |

| Isotopic Purity | Typically >98% deuterated | |

| ¹H NMR Spectroscopy | Proton Signals (2-ethylhexyl) | Significantly reduced or absent |

| ²H NMR Spectroscopy | Deuterium Signals | Present at expected chemical shifts for 2-ethylhexyl groups |

| Chromatography (GC/LC) | Chemical Purity | Single peak indicating high purity (e.g., >98%) |

Considerations for Isotopic Integrity and Stability in Research Applications

For this compound to be a reliable internal standard, its isotopic integrity and stability under experimental and storage conditions are paramount.

Isotopic Stability: The C-D bonds in this compound are generally stable. nih.gov However, the potential for H-D exchange must be considered, especially under harsh chemical conditions (e.g., strong acids or bases) or at elevated temperatures, although this is less of a concern for C-D bonds compared to O-H or N-H bonds. sigmaaldrich.com The stability of the phosphate ester bond itself to hydrolysis is also a factor, as degradation of the molecule would render it useless as a standard. mdpi.comnih.gov

Storage and Handling: To maintain its integrity, this compound should be stored in a cool, dark, and dry place in a tightly sealed container to prevent degradation from light, moisture, or atmospheric contaminants. When preparing solutions, the choice of solvent is important; it should be inert and free from any contaminants that could interfere with the analysis or cause degradation of the standard. synmr.in

Minimizing Isotopic Exchange: In most analytical applications, such as extraction from environmental or biological samples followed by GC-MS or LC-MS analysis, the conditions are typically mild enough that the risk of H-D exchange is minimal. However, researchers should always validate their methods to ensure that no significant isotopic exchange occurs during sample preparation and analysis. amazonaws.com This can be done by analyzing control samples spiked with the deuterated standard and monitoring for any changes in its isotopic profile.

Advanced Analytical Methodologies Employing Tris 2 Ethylhexyl Phosphate D51

Role of TEHP-d51 as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, the primary role of TEHP-d51 is to serve as an internal standard. An internal standard is a compound with a known concentration that is added to a sample before analysis. By comparing the analytical response of the target analyte to the response of the internal standard, chemists can achieve more accurate and precise measurements. TEHP-d51 is particularly effective in this role due to its chemical similarity to the non-deuterated OPEs being analyzed.

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative measurements. nih.gov This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as TEHP-d51, to the sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the isotopically labeled standard.

Mass spectrometry can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the two, the concentration of the native analyte in the original sample can be determined with a high degree of accuracy. The use of mass-labeled internal standards is considered the most reliable quantification approach. nih.gov For instance, in the analysis of OPEs in environmental or biological samples, TEHP-d51 can be used as an internal standard to accurately quantify a range of OPEs.

Key Research Findings in Isotope Dilution Mass Spectrometry:

| Application | Key Finding | Reference |

|---|---|---|

| Peptide Quantification | IDMS is a primary method for providing results directly traceable to the International System of Units (SI). | nih.gov |

| Radionuclide Analysis | ID-MS can produce highly accurate results as potential sources of bias can be controlled. | rsc.org |

A calibration curve is a fundamental tool in quantitative analysis, representing the relationship between the concentration of an analyte and the analytical signal. To construct a calibration curve for OPE analysis, a series of standard solutions containing known concentrations of the target OPEs and a constant concentration of the deuterated internal standard, TEHP-d51, are prepared and analyzed.

The response of each analyte is normalized to the response of TEHP-d51. This normalization helps to correct for variations in instrument performance and sample injection volume. The resulting data points are then plotted to create a calibration curve. The linearity of this curve, typically assessed by the coefficient of determination (R²), is a critical measure of the method's performance. A high R² value, often greater than 0.99, indicates a strong linear relationship between concentration and response over a specific range. chromatographyonline.comchromatographyonline.com The use of deuterated standards like TEHP-d51 is crucial for achieving this high level of linearity, which is a prerequisite for accurate quantification. researchgate.netenvt.frnih.gov

Example of Calibration Curve Parameters for OPE Analysis:

| Analyte | Concentration Range (µg/mL) | R² |

|---|---|---|

| TnBP | 0.1 - 10 | 0.9990 |

| TCEP | 0.1 - 10 | 0.9914 |

| TPhP | 0.1 - 10 | 0.9987 |

| TEHP | 0.1 - 10 | 0.9983 |

Data derived from a study on OPE analysis in water samples. chromatographyonline.com

Matrix effects are a significant challenge in analytical chemistry, particularly when analyzing complex samples like environmental water, soil, or biological tissues. These effects, caused by other components in the sample matrix, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

The use of a deuterated internal standard such as TEHP-d51 is a highly effective strategy for mitigating matrix effects. nih.gov Since TEHP-d51 has physicochemical properties that are very similar to the target OPEs, it will experience similar matrix effects. By normalizing the analyte signal to the internal standard signal, these effects can be largely compensated for. This approach significantly improves the accuracy and reliability of the analytical method.

Chromatographic Separation Techniques Integrated with TEHP-d51

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. When coupled with mass spectrometry and the use of internal standards like TEHP-d51, chromatography becomes a powerful tool for the precise and accurate quantification of OPEs.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive analytical technique used for the determination of volatile and semi-volatile organic compounds. mdpi.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compounds then enter a tandem mass spectrometer, where they are ionized, fragmented, and detected.

TEHP-d51 is well-suited for use as an internal standard in GC-MS/MS analysis of OPEs. nist.govnih.gov Its volatility and thermal stability are comparable to many OPEs, ensuring that it co-elutes with the target analytes. In the mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the native OPEs and TEHP-d51. This high degree of selectivity minimizes interferences from the sample matrix, leading to lower detection limits and more reliable quantification. scispace.com The use of TEHP-d51 allows for the correction of any variability in the GC injection, ionization, and fragmentation processes.

Typical GC-MS/MS Parameters for OPE Analysis:

| Parameter | Setting |

|---|---|

| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 70°C, ramped to 280°C |

| Ionization Mode | Electron Impact (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Based on a method for analyzing OPEs in water. chromatographyonline.com

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is another powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC analysis. chemrxiv.orgnih.gov In LC-HRMS, the sample is first separated by liquid chromatography and then introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. lcms.cz

The high resolving power of the mass spectrometer allows for the accurate mass measurement of the ions, which in turn enables the determination of their elemental composition. This high degree of specificity is invaluable for identifying and quantifying analytes in complex matrices. TEHP-d51 serves as an excellent internal standard in LC-HRMS methods for OPE analysis. nih.gov It co-elutes with the target OPEs and its high-resolution mass is easily distinguishable from the native compounds. The use of TEHP-d51 in LC-HRMS protocols helps to correct for matrix effects, variations in ionization efficiency, and other sources of error, leading to highly accurate and reliable quantitative data.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Innovations

The coupling of ultra-high-pressure liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) represents a powerful tool for the trace-level determination of OPEs in environmental and biological samples. In these advanced methods, TEHP-d51 is indispensable for robust quantification.

Innovations in this field focus on enhancing sensitivity, reducing matrix effects, and improving throughput. The use of TEHP-d51 is central to validating these improvements. As an internal standard, it is introduced into the sample at a known concentration at the beginning of the analytical process. Because TEHP-d51 has nearly identical physicochemical properties and chromatographic retention time to the native TEHP, it experiences similar extraction efficiencies, clean-up recoveries, and ionization suppression or enhancement in the mass spectrometer source. However, due to its higher mass from the deuterium (B1214612) labeling, it is readily distinguished by the mass spectrometer.

A fast, robust, and highly sensitive UHPLC-MS/MS method coupled with a positive atmospheric pressure chemical ionization (APCI) source has been developed for determining OPEs in lipid-rich samples like eggs and liver. nih.gov This method demonstrated that APCI resulted in significantly less ion suppression compared to electrospray ionization (ESI) for these compounds. nih.gov The quantification of target OPEs relies on the stable signal of the added deuterated internal standard, such as TEHP-d51, to correct for any analytical variability.

Table 1: UHPLC-MS/MS Parameters for Organophosphate Ester Analysis

| Parameter | Description | Finding/Innovation |

|---|---|---|

| Ionization Source | The interface that ionizes the compounds eluting from the LC column. | Atmospheric Pressure Chemical Ionization (APCI) shows significantly less ion suppression (matrix effects) for OPEs in lipid-rich matrices compared to Electrospray Ionization (ESI). nih.gov |

| Internal Standard | Isotopically labeled analog of the target analyte, e.g., TEHP-d51. | Crucial for correcting analyte losses and instrumental drift, enabling accurate quantification with recoveries for various OPEs ranging from 54-113%. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its labeled standard. |

Sample Preparation and Extraction Protocols for TEHP-d51 Fortification

The reliability of any quantitative analysis is highly dependent on the sample preparation process. Fortifying samples with TEHP-d51 at the outset is a standard practice to monitor and validate the efficiency of extraction and clean-up procedures.

Ultrasonic-Assisted Solvent Extraction Efficiencies

Ultrasonic-assisted solvent extraction (UASE) is a common technique for extracting OPEs from solid and semi-solid matrices such as soil, sediment, and biological tissues. nih.gov The process uses high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, enhancing the extraction of target analytes into the solvent.

In a typical workflow, a sample is weighed, fortified with an internal standard solution containing TEHP-d51, and then subjected to ultrasonic extraction with a suitable solvent. nih.govnih.gov Methanol has been identified as an optimal extraction solvent for its high efficiency and broad analyte coverage for OPEs in soil and fish samples. nih.gov The recovery of TEHP-d51, calculated by comparing its final concentration to the initial fortified amount, provides a direct measure of the method's extraction efficiency. A dynamic sonication-assisted solvent extraction (DSASE) method has been shown to be highly efficient, extracting OPEs from air sampling filters in just 3 minutes with minimal solvent. nih.govresearchgate.net This dynamic approach, where fresh solvent is continuously pumped through the sample during sonication, can achieve higher recoveries from native samples compared to static methods. nih.gov

Solid-Phase Extraction (SPE) Clean-up Strategies

Following extraction, sample extracts often contain co-extracted matrix components (e.g., lipids, pigments) that can interfere with UHPLC-MS/MS analysis. Solid-phase extraction (SPE) is a widely used clean-up technique to remove these interferences. nih.govnih.govmdpi.com The crude extract, containing the analytes and the TEHP-d51 internal standard, is passed through an SPE cartridge packed with a specific sorbent.

The choice of sorbent is critical. For OPE analysis, various sorbents are tested to find the one that retains interferences while allowing the target compounds to be eluted. For instance, primary secondary amine (PSA) bonded silica (B1680970) has been found to provide the best recoveries for a range of OPEs by effectively removing fatty acids and other interfering substances from the extract. nih.govmdpi.com The efficiency of the entire SPE clean-up process is validated by the recovery of TEHP-d51. Acceptable recoveries, typically in the range of 70-120%, indicate that the clean-up step has not resulted in significant loss of the target analytes.

Table 2: Solid-Phase Extraction (SPE) Strategies for OPE Analysis

| Matrix Type | SPE Sorbent | Elution Solvent(s) | Purpose of Sorbent |

|---|---|---|---|

| Soil, Fish nih.gov | Not specified, general SPE clean-up | Methanol | To reduce matrix co-extractives and minimize matrix effects. nih.gov |

| Egg, Liver (lipid-rich) nih.gov | Primary Secondary Amine (PSA) | Acetonitrile (B52724)/Toluene | To remove lipids and other interferences. PSA showed the best recoveries among tested sorbents. nih.gov |

| Seafood mdpi.com | Primary Secondary Amine (PSA) | Acetonitrile | To remove matrix components after QuEChERS extraction. mdpi.com |

QuEChERS-SPE Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation approach, particularly for food and environmental samples. sigmaaldrich.comquechers.eu It involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and a salt mixture, followed by a clean-up step using dispersive SPE (d-SPE). mdpi.comsigmaaldrich.com

In the context of OPE analysis, a sample is first homogenized and fortified with TEHP-d51. Acetonitrile and a salt packet (e.g., containing anhydrous magnesium sulfate (B86663) and sodium chloride) are added, and the mixture is shaken vigorously. mdpi.com After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent, such as PSA, for clean-up. mdpi.comsigmaaldrich.com The mixture is again shaken and centrifuged, and the final extract is collected for analysis.

This methodology has been successfully applied to determine OPE metabolites in seafood, demonstrating good relative recoveries (89% to 138%) and low limits of detection. mdpi.comnih.gov The consistent recovery of the internal standard, TEHP-d51, throughout this multi-step process is crucial for ensuring the accuracy and reliability of the final reported concentrations. nih.gov

Specialized Mass Spectrometry Techniques for Gaseous Phase Analysis

While TEHP-d51 is primarily used as an internal standard for condensed-phase samples, the analysis of its non-deuterated parent compound in the gaseous phase requires different analytical approaches.

Selected Ion Flow Tube–Mass Spectrometry (SIFT-MS) for Direct Air Monitoring

Selected Ion Flow Tube–Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct quantification of trace volatile organic compounds (VOCs) and some inorganic gases in air, without the need for sample preparation or pre-concentration. gcms.czsyft.comsyft.com The technique utilizes soft chemical ionization, where selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) are reacted with trace gases in a sample under controlled conditions. epa.gov The concentrations of the target analytes, such as the semi-volatile TEHP, can be calculated in real-time from the known reaction kinetics and the measured ratios of reagent and product ions. syft.comepa.gov

SIFT-MS provides instantaneous analysis, making it ideal for applications like fenceline monitoring, mapping pollution sources, and tracking air quality changes over time. mdpi.com Because SIFT-MS is a direct measurement technique, it does not use internal standards like TEHP-d51 in the same way that chromatographic methods do.

However, the role of TEHP-d51 remains critical for validating other air monitoring methods that are not performed in real-time. For example, air sampling methods that involve drawing a known volume of air through a sorbent tube to trap VOCs require laboratory analysis by techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). In these methods, the sorbent tubes are often spiked with an internal standard, such as TEHP-d51, prior to or after sampling to provide a quantitative reference for the entire analytical procedure, from sample collection and desorption to chromatographic analysis.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Tris(2-ethylhexyl) Phosphate-d51 | TEHP-d51 |

| Tris(2-ethylhexyl) Phosphate (B84403) | TEHP |

| Organophosphate Ester | OPE |

| Primary Secondary Amine | PSA |

| Acetonitrile | ACN |

| Methanol | - |

| Toluene | - |

| Magnesium Sulfate | MgSO₄ |

| Sodium Chloride | NaCl |

| triethyl phosphate | TEP |

| tri-(n-propyl) phosphate | TnPP |

| tri-iso-butyl phosphate | TiBP |

| tri (2-butoxyethyl) phosphate | TBEP |

Challenges in Semivolatile Organic Compound (SVOC) Gas-Phase Calibration

The accurate quantification of semivolatile organic compounds (SVOCs) in the gas phase is a significant analytical challenge, primarily due to their inherent physicochemical properties. SVOCs are characterized by low vapor pressures and a tendency to partition between the gas and particulate phases or adsorb to surfaces. These characteristics complicate the generation of stable and accurate gas-phase calibration standards, which are essential for reliable quantification in analytical methodologies. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical strategies to overcome these challenges. However, the application of these standards is not without its own set of difficulties.

One of the fundamental challenges in SVOC analysis is the potential for analyte loss at various stages of the analytical process, including sample collection, preparation, and injection into the analytical instrument. chromatographyonline.com The use of an internal standard like this compound, which is chemically almost identical to the target analyte, Tris(2-ethylhexyl) phosphate (TEHP), helps to compensate for these losses. clearsynth.comyoutube.com The underlying assumption is that the deuterated standard will behave in the same manner as the native analyte, experiencing similar losses. chromatographyonline.com Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even with variations in sample recovery. youtube.com

However, the very nature of deuterated standards can introduce specific challenges that must be carefully managed to ensure the integrity of the analytical results.

Key Challenges in Employing this compound for Calibration:

Isotopic Exchange and Stability: A primary concern when using deuterated standards is the potential for deuterium-hydrogen exchange. sigmaaldrich.com This can occur in the presence of protic solvents or under certain conditions within the mass spectrometer. sigmaaldrich.com If deuterium atoms on the this compound molecule are replaced by hydrogen atoms, the mass of the internal standard changes, leading to an inaccurate measurement of its concentration and, consequently, an erroneous quantification of the target analyte. sigmaaldrich.com The stability of the deuterium labels is therefore a critical factor, and standards with labels in non-exchangeable positions are preferred. sigmaaldrich.com

Purity of the Internal Standard: The isotopic purity of this compound is another crucial consideration. The presence of unlabeled TEHP as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at low levels. amazonaws.com It is essential to use highly pure deuterated standards and to account for any residual unlabeled analyte, especially when analyzing samples near the method's detection limit. chromatographyonline.comamazonaws.com

Chromatographic Separation: While isotopically labeled standards are expected to have nearly identical chromatographic behavior to their native counterparts, slight differences in retention time can occur due to the isotope effect. researchgate.net This can be particularly problematic in complex matrices where co-eluting interferences may affect the analyte and the internal standard differently. Careful chromatographic method development is necessary to ensure that the analyte and this compound are properly resolved from interferences and that their peak shapes are consistent.

Matrix Effects: Complex environmental or biological samples can contain a multitude of other compounds that may interfere with the ionization of the target analyte and the internal standard in the mass spectrometer source. clearsynth.com This phenomenon, known as matrix effects, can either enhance or suppress the instrument's response. While an ideal internal standard should compensate for these effects, significant differences in the matrix's impact on the analyte versus the internal standard can still lead to inaccuracies. clearsynth.com

Calibration Curve Linearity and Range: The concentration of the internal standard, such as this compound, must be carefully chosen to be within the linear range of the instrument's response and to be comparable to the expected concentration of the analyte in the samples. amazonaws.com A significant disparity in the molar ratio between the analyte and the internal standard can lead to non-linear calibration curves and reduced accuracy. amazonaws.com Furthermore, dealing with samples that fall outside the established calibration range is more complex with internal standardization. Simple dilution of an over-concentrated sample also dilutes the internal standard, leaving the analyte-to-internal standard ratio unchanged and still outside the calibration curve. chromatographyonline.com

The following table summarizes the key challenges and mitigation strategies when using this compound for SVOC gas-phase calibration.

| Challenge | Description | Potential Mitigation Strategies |

| Isotopic Exchange | Replacement of deuterium with hydrogen, altering the mass of the internal standard. sigmaaldrich.com | Use of standards with deuterium labels in stable, non-exchangeable positions; careful selection of solvents. sigmaaldrich.com |

| Purity of Standard | Presence of unlabeled analyte (TEHP) in the deuterated standard solution. amazonaws.com | Use of high-purity standards; characterization of the standard for isotopic distribution; blank correction. amazonaws.com |

| Chromatographic Resolution | Slight differences in retention time between the analyte and the internal standard. researchgate.net | Optimization of the gas chromatography method (temperature program, column selection) to ensure co-elution or consistent separation. |

| Matrix Effects | Interference from other compounds in the sample affecting ionization. clearsynth.com | Thorough sample clean-up procedures; use of matrix-matched calibration standards. |

| Calibration Range | Difficulty in handling samples with concentrations outside the linear range of the calibration curve. chromatographyonline.com | Re-analysis with a different dilution factor and a corresponding adjustment of the internal standard concentration if necessary. chromatographyonline.com |

Environmental Distribution and Fate Studies Utilizing Tris 2 Ethylhexyl Phosphate D51

Application in Monitoring Organophosphate Esters Across Environmental Compartments

The use of deuterated standards like TEHP-d51 is crucial for obtaining accurate and reliable data in the analysis of OPEs in complex environmental matrices. nih.gov These standards, with physical and chemical properties nearly identical to their non-deuterated counterparts, are added to samples at the beginning of the analytical process. By measuring the recovery of the deuterated standard, scientists can correct for the loss of the target analyte during extraction, cleanup, and instrumental analysis, thereby improving the accuracy of the reported concentrations.

OPEs are frequently detected in various aquatic environments, including surface water, river water, and marine ecosystems, primarily due to their relatively high water solubility and mobility. mdpi.commdpi.com Studies have shown that wastewater treatment plants (WWTPs) can be a significant source of OPEs in aquatic systems, as the removal processes are often incomplete. mdpi.com

TEHP is commonly found in surface waters and sediments. nih.gov In aquatic organisms, such as fish, TEHP can bioaccumulate. Studies on rare minnows have shown that TEHP accumulates in various tissues, with the highest concentrations found in the kidney, followed by the ovary, liver, and testis. nih.govgdut.edu.cn The use of deuterated standards is essential in these studies to accurately quantify the low concentrations of OPEs and their metabolites in biological tissues. mdpi.com

A study of river water samples from the Piracicaba River Basin in Brazil utilized gas chromatography coupled to mass spectrometry (GC-MS) to determine the concentrations of various OPEs. sci-hub.se Such analytical methods often employ internal standards like TEHP-d51 to ensure the accuracy of the results, which is critical for assessing the potential risks to aquatic organisms. sci-hub.se

Interactive Table: Concentration of Selected Organophosphate Esters in Various Aquatic Environments.

| Environment | Compound | Concentration Range (ng/L) | Location |

|---|---|---|---|

| Surface Water | Total OPEs | 25 - 3671 | Global |

| Drinking Water | Total OPEs | 4 - 719 | Global |

| Wastewater (Influent) | Total OPEs | 104 - 29800 | Global |

| Wastewater (Influent) | TEHP | <139 | Spain |

| Urban Rivers | Total OPEs | 340 - 1688.7 | China |

Data compiled from various studies and may not be directly comparable due to different analytical methods and sampling periods.

OPEs are widespread in terrestrial and atmospheric environments. Indoor dust is a significant reservoir for these compounds due to their use in furniture, electronics, and building materials. nih.govwikipedia.org Since OPEs are not chemically bound to these products, they can be released into the indoor environment through volatilization and abrasion. nih.gov

A study of indoor dust from a university in Shanghai detected a range of OPEs, highlighting the indoor environment as a source of human exposure. nih.gov The analysis of OPEs in dust often involves the use of deuterated internal standards to ensure accurate quantification. nih.govnih.gov For instance, in the analysis of standard reference material SRM 2585 (organic contaminants in house dust), the use of deuterated standards was shown to improve the analytical results. nih.gov

Sediments in aquatic environments also act as a sink for OPEs, particularly for less water-soluble compounds like TEHP, which can adsorb to particulate matter and settle. researchgate.net Studies of marine and river sediments have consistently detected OPEs, with concentrations varying based on proximity to urban and industrial areas. researchgate.netifremer.fr

The presence of OPEs in remote environments like glacial ice cores indicates their potential for long-range atmospheric transport. mdpi.com Although initially thought to be less persistent in the atmosphere, the detection of OPEs in polar regions suggests their transport potential may have been underestimated. mdpi.com

Interactive Table: Concentration of Selected Organophosphate Esters in Terrestrial and Atmospheric Systems.

| Matrix | Compound | Concentration Range | Location |

|---|---|---|---|

| Indoor Dust (SRM 2585) | Tris(2-butoxyethyl) phosphate (B84403) | 82 µg/g | N/A |

| Indoor Dust (SRM 2585) | Other OPEs | 0.19 - 2.3 µg/g | N/A |

| Indoor Dust | Bis-(2-ethylhexyl)-phenyl phosphate | 50 - 1530 ng/g | Nanjing, China |

| Coastal Sediments | Total OPEs | 4 - 227 ng/g DW | Gulf of Lion, NW Mediterranean Sea |

Data compiled from various studies. DW = Dry Weight.

Tracing the Environmental Pathways and Transport Mechanisms of Organophosphate Esters

While some OPEs have relatively short atmospheric half-lives, studies have shown that they can be transported over long distances. mdpi.com This is particularly true for OPEs that are associated with aerosol particles, which can protect them from degradation and enhance their atmospheric persistence. mdpi.com The atmospheric half-lives of TEHP, TPhP, and TDCIPP bound to particles have been estimated to be 4.3, 5.6, and 13 days, respectively, which is sufficient for long-range transport. mdpi.com

The detection of OPEs in the Arctic and other remote regions provides strong evidence for their long-range atmospheric transport. mdpi.comuni-hamburg.de Models combined with experimental data have been used to investigate the transport of OPEs from source regions to polar areas. uni-hamburg.de The use of internal standards in the analysis of air samples from these remote locations is critical for obtaining the high-quality data needed for these models.

The primary route of entry for many OPEs into the environment is through leaching and migration from the products in which they are used. nih.govmdpi.com As they are not chemically bound, OPEs can be released from plastics, furniture, and electronics throughout the product's lifespan. mdpi.com This process contributes to their presence in indoor dust and subsequently in the wider environment. wikipedia.org Studies investigating the release of OPEs from materials often use controlled experiments where the rate of leaching can be measured over time. The use of deuterated standards in the analysis of the leachate allows for precise quantification of the released OPEs.

Once in the environment, OPEs can undergo various transformation processes, including hydrolysis and biodegradation. nih.gov Hydrolysis is a chemical process where the compound reacts with water. While some OPEs are hydrolytically stable, others can break down over time. scbt.com

Biodegradation, the breakdown of organic compounds by microorganisms, plays a significant role in the environmental fate of OPEs. nih.gov Studies have shown that microbial communities in coastal sediments can effectively degrade OPEs, with half-lives ranging from 16.8 to 46.8 days under biotic conditions. nih.gov In fish, TEHP is metabolized into compounds such as di(2-ethylhexyl) phosphate (DEHP) and hydroxylated TEHP. nih.govgdut.edu.cn These transformation products can have their own toxicological properties. nih.gov

The study of these transformation processes often involves laboratory experiments where the disappearance of the parent compound and the appearance of its metabolites are monitored over time. TEHP-d51 can be used in these studies to spike control samples and ensure that the observed degradation is due to biotic or abiotic processes and not analytical variability. Furthermore, the use of deuterated analogues of the metabolites themselves, such as d10-DPHP and d10-BDCIPP, is crucial for their accurate quantification in complex biological and environmental samples. nih.gov

Assessment of Material Leaching and Release from Anthropogenic Sources

The widespread incorporation of OPEs into numerous materials necessitates a thorough understanding of their potential to leach into the environment. Tris(2-ethylhexyl) Phosphate-d51 serves as an invaluable surrogate standard in studies designed to quantify the release of these compounds from everyday items. By spiking samples with a known amount of the deuterated compound, scientists can accurately measure the concentration of the target OPEs that have leached out, a technique known as isotope dilution analysis.

Leaching from Polymeric Materials and Flame-Retarded Fabrics

Organophosphate esters are common additives in polymeric materials such as polyvinyl chloride (PVC), polyurethane (PU), and various textiles to enhance flexibility and fire resistance. nist.govresearchgate.net However, these compounds are often not chemically bound to the polymer matrix and can migrate to the surface and be released into the surrounding environment over time. This leaching process is a significant pathway for the introduction of OPEs into indoor and outdoor environments.

The following table illustrates the potential application of this compound in a hypothetical study on the leaching of OPEs from flame-retarded textiles.

Hypothetical Leaching of Organophosphate Esters from Flame-Retarded Fabric

| Organophosphate Ester | Leached Amount (ng/g of fabric) |

| Tris(2-chloroethyl) phosphate (TCEP) | 150 |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 320 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 85 |

| Triphenyl phosphate (TPHP) | 210 |

| Tris(2-ethylhexyl) phosphate (TEHP) | 450 |

This table is for illustrative purposes and does not represent actual experimental data.

Source Apportionment of Organophosphate Esters in Environmental Matrices

Identifying the specific sources of OPE contamination in the environment is crucial for developing effective mitigation strategies. This compound plays a key role in source apportionment studies, particularly in the analysis of complex environmental matrices like house dust. House dust is a significant reservoir of indoor pollutants, including OPEs that have been released from various consumer products.

A notable example of the application of deuterated standards in this context is the analysis of Standard Reference Material (SRM) 2585, which is composed of organic contaminants in house dust. Studies on this reference material provide valuable data on the concentrations of various OPEs, helping to establish a baseline for indoor environmental quality and to identify potential sources of these contaminants. The use of isotope dilution mass spectrometry, with standards like this compound, is essential for achieving the high accuracy and precision required for such analyses. nih.gov

Research on SRM 2585 has revealed the presence of a wide range of OPEs at varying concentrations, reflecting the diverse array of products that contribute to indoor dust contamination. nih.gov

Concentrations of Selected Organophosphate Esters in Standard Reference Material (SRM) 2585 House Dust

| Organophosphate Ester | Concentration (μg/g) |

| Tris(2-butoxyethyl) phosphate (TBOEP) | 82 |

| Tris(2-chloroethyl) phosphate (TCEP) | Not specified |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | Not specified |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Not specified |

| Triphenyl phosphate (TPHP) | Not specified |

| Tris(2-ethylhexyl) phosphate (TEHP) | 0.33 ± 0.04 |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | 570 |

Data sourced from Bergh et al. (2011). nih.gov

Biomonitoring and Toxicokinetic Research Methodologies with Tris 2 Ethylhexyl Phosphate D51

Investigation of Organophosphate Ester Bioaccumulation and Metabolism in Model Organisms

The use of isotopically labeled compounds, such as TBOEP-d51, has revolutionized the study of the bioaccumulation and metabolism of environmental contaminants. These tracers allow for the precise differentiation between the administered compound and the background levels of the non-labeled analogue already present in the organism or the environment.

Toxicokinetic Modeling Approaches Using Deuterated Tracers

Toxicokinetic modeling aims to mathematically describe the time course of absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism. The use of deuterated tracers like TBOEP-d51 significantly enhances the accuracy and resolution of these models. In a typical study design, a model organism is exposed to a known concentration of the deuterated compound, and biological samples (e.g., blood, urine, feces, and various tissues) are collected at specific time points.

The distinct mass of TBOEP-d51 allows for its unambiguous detection and quantification by mass spectrometry, even in the presence of its non-labeled form, TEHP. This is crucial for accurately determining key toxicokinetic parameters. For instance, studies on analogous organophosphate esters, such as tris(2,3-dibromopropyl)phosphate (Tris-BP), have successfully employed deuterated analogs to delineate metabolic pathways and assess DNA damage. nih.gov By administering deuterium-labeled Tris-BP to rats, researchers could track the formation of metabolites and quantify their covalent binding to proteins in various organs, providing insights into the mechanisms of toxicity. nih.gov A similar approach with TBOEP-d51 would enable the development of robust toxicokinetic models for TEHP.

A hypothetical toxicokinetic study of TBOEP-d51 in a model organism could yield data such as that presented in the interactive table below, which illustrates the time-dependent concentration of the parent compound and its primary metabolite in plasma.

Interactive Data Table: Hypothetical Plasma Concentrations of TBOEP-d51 and a Primary Metabolite Following a Single Oral Dose

| Time (hours) | TBOEP-d51 Concentration (ng/mL) | Primary Metabolite Concentration (ng/mL) |

| 1 | 50.2 | 5.8 |

| 2 | 85.6 | 15.3 |

| 4 | 120.1 | 45.7 |

| 8 | 98.4 | 80.2 |

| 12 | 65.7 | 110.9 |

| 24 | 20.3 | 95.1 |

| 48 | 5.1 | 40.6 |

This table is for illustrative purposes and does not represent actual experimental data.

In Vivo Metabolic Pathway Elucidation

A significant advantage of using deuterated tracers is the ability to elucidate metabolic pathways in vivo. As the parent compound, TBOEP-d51, is metabolized, the deuterium (B1214612) atoms are retained in the resulting metabolites, making them readily identifiable against the backdrop of endogenous molecules.

Research on the metabolism of TEHP in various organisms, including fish, has identified key biotransformation pathways. nih.gov The primary metabolic routes involve the oxidative dealkylation of one of the 2-ethylhexyl chains, leading to the formation of di(2-ethylhexyl) phosphate (B84403) (DEHP), and the hydroxylation of the alkyl chain, resulting in hydroxylated TEHP (OH-TEHP). nih.gov This latter metabolite can then undergo further phase II metabolism, such as glucuronidation, to facilitate excretion. nih.gov

By using TBOEP-d51, researchers can definitively trace the transformation of TEHP into these metabolites in vivo. The analysis of tissue and excreta samples via liquid chromatography-mass spectrometry (LC-MS) would reveal the presence of deuterated DEHP and deuterated OH-TEHP, confirming these metabolic steps.

Table of Identified Metabolites of Tris(2-ethylhexyl) Phosphate

| Metabolite | Abbreviation | Metabolic Pathway |

| di(2-ethylhexyl) phosphate | DEHP | Oxidative Dealkylation |

| Hydroxylated Tris(2-ethylhexyl) phosphate | OH-TEHP | Hydroxylation |

| Glucuronic acid conjugates of OH-TEHP | OH-TEHP-Glucuronide | Phase II Conjugation |

Methodological Considerations for Biomonitoring Studies

Human biomonitoring programs aim to assess the body burden of environmental chemicals by measuring the parent compounds or their metabolites in biological samples like urine, blood, or breast milk. The use of isotopically labeled standards is a cornerstone of modern analytical methods in this field.

Analytical Challenges in Complex Biological Matrices

Biological matrices are inherently complex, containing a vast array of endogenous substances that can interfere with the accurate quantification of target analytes. These matrix effects can either suppress or enhance the instrument's response to the analyte, leading to underestimation or overestimation of its concentration. sci-hub.se Furthermore, the multi-step process of sample extraction, cleanup, and concentration can result in analyte losses. scispace.comresearchgate.net

The use of an isotopically labeled internal standard, such as TBOEP-d51, is the most effective way to compensate for these analytical challenges. sci-hub.se Because the deuterated standard has nearly identical physicochemical properties to the native analyte (TEHP), it behaves similarly during all stages of sample preparation and analysis. Any losses of TEHP during the procedure will be mirrored by proportional losses of TBOEP-d51. Similarly, any matrix effects that alter the ionization efficiency of TEHP in the mass spectrometer will have a comparable impact on the deuterated standard. By calculating the ratio of the native analyte to the labeled standard, accurate and precise quantification can be achieved.

Surrogate Standard Application in Biomonitoring Programs

In large-scale biomonitoring studies, TBOEP-d51 is employed as a surrogate standard. A known amount of the deuterated standard is added to each biological sample at the beginning of the analytical process. This allows for the correction of variability in extraction efficiency and instrumental response from sample to sample.

For example, in the analysis of organophosphate esters in human urine, deuterated metabolites of OPEs are commonly used as surrogate standards to ensure the reliability of the measurements. nih.gov Similarly, when measuring TEHP in biological samples, spiking the sample with TBOEP-d51 allows for robust quantification. The recovery of the deuterated standard is calculated for each sample, and if it falls outside a predefined range (e.g., 70-130%), it may indicate a problem with the analysis of that particular sample.

The use of deuterated standards, including those for various OPEs, has been shown to improve the accuracy of analytical methods for environmental and biological samples. researchgate.netmdpi.com The application of TBOEP-d51 in biomonitoring programs is therefore essential for generating high-quality data on human exposure to TEHP.

Future Research Directions and Methodological Advancements

Development of Novel Analytical Approaches for Deuterated Organophosphate Esters

The accurate quantification of organophosphate esters (OPEs) in various environmental matrices is paramount for assessing their environmental prevalence and associated risks. The use of deuterated standards, such as TEHP-d51, is a cornerstone of reliable analytical methods, compensating for matrix effects and variations in extraction efficiency. nih.gov Future research should focus on the development of more sophisticated and efficient analytical techniques.

Advancements in extraction and purification are critical. While methods like accelerated solvent extraction, matrix solid-phase dispersion, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been employed for OPE analysis, there is a continuous need to optimize these for diverse and complex matrices. nih.gov For instance, combining the principles of ultrasonic-assisted extraction (UAE) with QuEChERS can lead to reduced solvent consumption and improved efficiency. nih.gov For lipid-rich samples, the development of novel solid-phase extraction (SPE) sorbents or gel permeation chromatography (GPC) columns specifically designed for OPEs could enhance lipid removal and minimize interference. nih.gov

In terms of instrumental analysis, while high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorses, exploring the potential of high-resolution mass spectrometry (HRMS) could enable the identification of unknown metabolites and transformation products of OPEs. nih.govresearchgate.net The development of matrix-matched calibration standards and the standard addition method can also help to overcome the challenges associated with the limited availability and cost of some commercial standards. nih.gov

Table 1: Comparison of Analytical Techniques for Organophosphate Ester Analysis

| Analytical Technique | Principle | Advantages | Future Research Focus |

| QuEChERS | Extraction and cleanup in a single step using a combination of solvents and salts. | Fast, simple, and uses minimal solvent. | Optimization for a wider range of environmental matrices and OPEs. |

| Accelerated Solvent Extraction (ASE) | Extraction of solid and semi-solid samples with solvents at elevated temperatures and pressures. | Faster than traditional methods, with lower solvent consumption. | Development of ASE methods specifically for deuterated OPEs. |

| HPLC-MS/MS | Separation of compounds by liquid chromatography followed by detection with tandem mass spectrometry. | High sensitivity and selectivity for a wide range of OPEs. | Application of HRMS for the identification of novel OPE metabolites. |

| GC-MS | Separation of volatile and semi-volatile compounds by gas chromatography followed by detection with mass spectrometry. | Excellent separation efficiency for many OPEs. | Improvement of derivatization techniques for less volatile OPEs. |

Expanding the Scope of Environmental Fate Modeling with Isotopic Data

Understanding the transport, distribution, and ultimate fate of OPEs in the environment is crucial for predicting their long-term impact. Multimedia fugacity models are valuable tools for this purpose, but their accuracy is highly dependent on the quality of the input data. mdpi.com The integration of isotopic data from compounds like TEHP-d51 can significantly enhance the robustness of these models.

By using TEHP-d51 as a tracer in controlled laboratory or field studies, researchers can more accurately determine key environmental parameters such as degradation rates, partitioning coefficients (e.g., K_ow, K_oc), and air-water exchange constants. This is because the deuterated standard behaves almost identically to its non-deuterated counterpart in environmental processes, but can be distinguished and quantified separately by mass spectrometry. This allows for precise measurement of transformation and transport without interference from background levels of the native compound.

Future research should focus on conducting targeted studies that utilize TEHP-d51 to refine the input parameters for fugacity models. For example, spiking experiments in different environmental compartments (water, soil, sediment) can provide more accurate data on degradation half-lives under various conditions. This will lead to more reliable predictions of the environmental persistence and long-range transport potential of TEHP. mdpi.comresearchgate.net

Integration of TEHP-d51 in Comprehensive Multi-Omics Environmental Studies

The field of environmental science is increasingly adopting multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to understand the complex interactions between chemical stressors and biological systems at a molecular level. nih.govnih.gov The integration of a deuterated standard like TEHP-d51 into these studies can provide a powerful tool for elucidating the specific biological pathways affected by TEHP exposure.

By using TEHP-d51 as an internal standard in metabolomics studies, for example, researchers can achieve more accurate quantification of changes in the metabolome of organisms exposed to TEHP. This can help to identify specific metabolic pathways that are disrupted by the chemical. Similarly, in proteomics and transcriptomics studies, the precise quantification of TEHP exposure, facilitated by the use of TEHP-d51, can be correlated with changes in protein and gene expression, respectively. This integrated approach can provide a more holistic understanding of the mechanisms of toxicity. nih.govproquest.com

Future research should aim to design and execute comprehensive multi-omics studies that incorporate TEHP-d51 to investigate the sublethal effects of TEHP on a range of organisms, from microorganisms to higher trophic levels. This will contribute to a more complete picture of the environmental risks associated with OPEs.

Table 2: Potential Applications of TEHP-d51 in Multi-Omics Environmental Studies

| Omics Field | Application of TEHP-d51 | Expected Outcome |

| Metabolomics | Internal standard for accurate quantification of metabolites. | Identification of specific metabolic pathways disrupted by TEHP exposure. |

| Proteomics | Accurate quantification of TEHP exposure for correlation with protein expression changes. | Identification of key proteins and cellular processes affected by TEHP. |

| Transcriptomics | Precise measurement of TEHP exposure for correlation with gene expression changes. | Understanding the genetic regulatory networks that respond to TEHP stress. |

| Genomics | Aiding in the correlation of genetic variations with susceptibility to TEHP-induced effects. | Identification of genetic markers for sensitivity to OPEs. |

Standardization of Analytical Protocols for Global Environmental Monitoring

To effectively manage the risks posed by OPEs on a global scale, it is essential to have standardized analytical protocols that ensure data comparability across different laboratories and regions. env.go.jpmdpi.com The use of certified reference materials (CRMs) and the development of standardized methods are crucial for achieving this.

Future efforts should focus on the development and certification of CRMs for a range of environmental matrices (e.g., water, soil, dust, biota) fortified with known concentrations of OPEs, including TEHP. The inclusion of TEHP-d51 in these CRMs would allow laboratories to validate their analytical methods and ensure the accuracy of their results.

Furthermore, international organizations should work towards the development and adoption of standardized operating procedures (SOPs) for the analysis of OPEs. These SOPs should specify the use of appropriate internal standards, such as TEHP-d51, and detail the entire analytical workflow from sample collection and preparation to instrumental analysis and data reporting. env.go.jpgovinfo.gov The establishment of inter-laboratory comparison studies would also be instrumental in promoting the global harmonization of OPE monitoring data. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Tris(2-ethylhexyl) Phosphate-d51 (TEHP-d51)?

- Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm deuterium incorporation and structural integrity. For example, the parent compound (non-deuterated TEHP) has a molecular formula of , and isotopic substitution alters peak splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) can distinguish isotopic clusters (e.g., vs. non-deuterated analogs). TEHP-d51 is often used as an internal standard in environmental analyses due to its isotopic stability .

- Gas/Liquid Chromatography (GC/LC): Pair with MS for quantification in complex matrices (e.g., sediment or biological samples). GC-MS is preferred for volatile derivatives, while LC-MS/MS avoids thermal degradation .

Q. How can researchers verify the purity of TEHP-d51 in laboratory settings?

- Answer:

- Chromatographic Purity Testing: Use GC or LC with UV/fluorescence detection to assess purity (>96% by GC, as per technical specifications for related compounds) .

- Isotopic Enrichment Analysis: Measure deuterium content via isotope-ratio MS (IRMS) or -NMR to confirm enrichment (≥98% deuterium substitution is typical for labeled standards) .

- Contaminant Screening: Test for residual solvents or non-deuterated analogs using headspace GC-MS .

Q. What are the primary applications of TEHP-d51 in environmental and analytical research?

- Answer:

- Internal Standard in Sediment Core Analysis: TEHP-d51 is part of Performance Check Standards (PCS) to quantify organophosphate esters (OPEs) in sediment cores, enabling age-dating and pollution trend studies .

- Tracer in Degradation Studies: Its deuterated structure aids in tracking biotic/abiotic degradation pathways of OPEs in aquatic and terrestrial systems .

- Matrix Effect Correction: Used in LC-MS/MS to normalize signal suppression/enhancement in complex environmental samples .

Advanced Research Questions

Q. How can experimental designs leverage TEHP-d51 to resolve data contradictions in ecological risk assessments?

- Answer:

- Risk Quotient (RQ) Refinement: Use TEHP-d51 as a spiked standard to calibrate RQ calculations, addressing discrepancies between lab-derived toxicity data and field observations. For example, RQ values for TEHP vary due to differences in bioaccumulation models and detection limits .

- Dose-Response Gaps: Combine isotopic tracing with omics approaches (e.g., metabolomics) to identify sublethal effects on aquatic/terrestrial organisms, bridging data gaps in chronic toxicity .

- Interlaboratory Harmonization: Share TEHP-d51 as a reference material to standardize extraction protocols (e.g., QuEChERS vs. SPE) and reduce variability in reported concentrations .

Q. What methodological considerations are critical when using TEHP-d51 in flame retardant studies?

- Answer:

- Thermal Stability Testing: Assess TEHP-d51’s stability under pyrolysis-GC-MS conditions to evaluate its role as a flame retardant degradation marker .

- Leaching Dynamics in Polymers: Use accelerated aging experiments (e.g., UV exposure, elevated temperatures) with TEHP-d51 to model leaching rates from plastics, correcting for matrix effects via isotopic dilution .

- Toxicokinetic Modeling: Pair TEHP-d51 with in vitro assays (e.g., hepatic microsomes) to quantify metabolic pathways (e.g., oxidative dealkylation) and refine physiologically based pharmacokinetic (PBPK) models .

Q. How can isotope-labeling techniques (e.g., TEHP-d51) improve mechanistic studies of OPE degradation?

- Answer:

- Pathway Elucidation: Use -labeling to distinguish abiotic hydrolysis (e.g., pH-dependent cleavage) from microbial degradation in sediment-water systems. For example, deuterium retention in metabolites indicates enzymatic vs. non-enzymatic processes .

- Mass Balance Studies: Spike TEHP-d51 into microcosms to quantify mineralization (e.g., release) and bound residues via isotopic enrichment factor (IEF) analysis .

- Advanced Detection: Couple with high-resolution mass spectrometry (HRMS) to identify unknown transformation products (e.g., hydroxylated or dealkylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.